3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanoic acid is an organic compound with the molecular formula C18H20O5 It is characterized by the presence of a benzyloxy group and two methoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Intermediate: The first step involves the reaction of 3,5-dimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy intermediate.
Grignard Reaction: The benzyloxy intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide (EtMgBr) to introduce the propanoic acid moiety.
Hydrolysis: The final step involves hydrolysis of the ester intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups play a crucial role in binding to active sites, while the propanoic acid moiety may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methoxybenzaldehyde
- 3,4-Dibenzyloxybenzaldehyde
- 4-Benzyloxy-3-methoxyphenylacetic acid
Uniqueness
3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanoic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
20947-48-2 |
---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.